molecular formula C7H10N2O B12330510 5-Methoxy-2-methylpyridin-3-amine

5-Methoxy-2-methylpyridin-3-amine

Cat. No.: B12330510
M. Wt: 138.17 g/mol
InChI Key: NIZHNEQMBILCQO-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring a methoxy group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylpyridin-3-amine can be achieved through several methods. One common approach involves the condensation reaction of diethyl malonate with 3-nitro-5-chloropyridine, followed by decarboxylation and reduction reactions . Another method includes the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

5-Methoxy-2-methylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methylpyridin-3-amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-methoxy-2-methylpyridin-3-amine

InChI

InChI=1S/C7H10N2O/c1-5-7(8)3-6(10-2)4-9-5/h3-4H,8H2,1-2H3

InChI Key

NIZHNEQMBILCQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC)N

Origin of Product

United States

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